molecular formula C7H9ClN2O2 B3235620 2,3-Diaminobenzoic acid hydrochloride CAS No. 1354428-17-3

2,3-Diaminobenzoic acid hydrochloride

Cat. No. B3235620
M. Wt: 188.61
InChI Key: OMWNWENDHSMOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminobenzoic acid hydrochloride (CAS No.: 603-81-6) is an organic compound with the molecular formula C7H8N2O2·HCl and a molecular weight of 188.61 . It is an important organic reagent mainly used in scientific research and laboratory experiments .


Molecular Structure Analysis

The molecular structure of 2,3-Diaminobenzoic acid hydrochloride consists of a benzene ring with two amine groups and one carboxylic acid group . The hydrochloride indicates that it is a salt form of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Diaminobenzoic acid hydrochloride are not detailed in the available resources, it is known that 2,3-Diaminobenzoic acid can undergo polycondensation with terephthalic acid dichloro anhydride .


Physical And Chemical Properties Analysis

2,3-Diaminobenzoic acid hydrochloride has a molecular weight of 188.61 . It should be stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Material Science

2,3-Diaminobenzoic acid hydrochloride plays a significant role in the synthesis of complex organic compounds. For instance, it is used in the formation of fused tetracyclic quinoxalines, which involves the condensation of 2,3-diaminobenzoic acid with other organic compounds in polyphosphoric acid, leading to the formation of tetracycles. This process is crucial for creating isomeric products from unsymmetrical diamines and determining their structures (Deady & Kaye, 1997). Additionally, it is involved in the synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units, demonstrating its utility in polymer science (Baek, Simko, & Tan, 2006).

Fluorometric Analysis and DNA Studies

2,3-Diaminobenzoic acid hydrochloride is also utilized in fluorometric analysis, especially in DNA studies. It serves as a vital component in a fluorescent assay for cell cycle and cell growth analysis, offering a reproducible method for DNA quantification at microgram and submicrogram levels (Janakidevi, Murray, Sell, & Held, 1988). The method is particularly suitable for cell cultures, including the assay of DNA in specific algae like Chlamydomonas (Lien & Knutsen, 1976).

Coordination Chemistry and Fluorescent Properties

In coordination chemistry, 2,3-diaminobenzoic acid hydrochloride is a crucial ligand. For example, it has been used in the synthesis of a blue fluorescent Cd(II) coordination polymer. This polymer, involving the reaction of 2,3-diaminobenzoic acid with cadmium compounds, shows strong blue fluorescent emission in the solid state, representing a novel application in materials science (Ye et al., 2005).

Safety And Hazards

2,3-Diaminobenzoic acid hydrochloride can cause skin irritation and serious eye irritation . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If swallowed, one should seek immediate medical assistance .

properties

IUPAC Name

2,3-diaminobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWNWENDHSMOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobenzoic acid hydrochloride

CAS RN

1354428-17-3
Record name 2,3-Diaminobenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminobenzoic acid hydrochloride
Reactant of Route 2
2,3-Diaminobenzoic acid hydrochloride
Reactant of Route 3
2,3-Diaminobenzoic acid hydrochloride
Reactant of Route 4
2,3-Diaminobenzoic acid hydrochloride
Reactant of Route 5
2,3-Diaminobenzoic acid hydrochloride
Reactant of Route 6
2,3-Diaminobenzoic acid hydrochloride

Citations

For This Compound
5
Citations
J Liu, Y Chen, L Wang, M Na, H Chen… - Journal of agricultural …, 2019 - ACS Publications
Great challenges still exist for facilely fabricating ratiometric fluorescent nanoprobes. Fortunately, the appearance of dual-emissive carbon dots (CDs) offers a glimmer of hope for the …
Number of citations: 54 pubs.acs.org
Y Guo, R Wang, C Wei, Y Li, T Fang, T Tao - Food Chemistry, 2023 - Elsevier
NO 2 - is commonly found in foods and the environment, and excessive intake of NO 2 - poses serious hazards to human health. Thus, rapid and accurate assay of NO 2 - is of …
Number of citations: 9 www.sciencedirect.com
W Zhang, H Zhong, P Zhao, A Shen, H Li, X Liu - Food Control, 2022 - Elsevier
As a new photoluminescent nanomaterial, carbon quantum dots (CDs) have great potential in the detection of food ingredients and contaminants, owing to its merits of ease in …
Number of citations: 43 www.sciencedirect.com
S Kainth, B Maity, NP Shetti, S Basu… - Nano-Structures & Nano …, 2023 - Elsevier
Carbon dots (CDs) have received much attention in the field of sensing as fluorescent nanomaterials. They possess simple preparation, excellent optical properties, low toxicity, and …
Number of citations: 4 www.sciencedirect.com
Y Liu, F Liang, J Sun, R Sun, C Liu, C Deng, F Seidi - Nanomaterials, 2023 - mdpi.com
Tuning the optical properties of carbon dots (CDs) and figuring out the mechanisms underneath the emissive phenomena have been one of the most cutting-edge topics in the …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.